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Compound of Interest

Compound Name: 5-Phenylundecane

Cat. No.: B1205318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 5-phenylundecane, an alkylbenzene compound. The following sections

detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles,

along with generalized experimental protocols and a logical workflow for its analysis.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

fragmentation pattern of a compound, which aids in confirming its identity.[1] For 5-
phenylundecane, with a molecular weight of 232.4 g/mol , Gas Chromatography-Mass

Spectrometry (GC-MS) is a highly effective method for its detection and identification in various

matrices, from synthetic reaction mixtures to natural product extracts.[1][2][3] The mass

spectrum provides a characteristic molecular ion peak (M⁺) and a unique fragmentation

pattern.[1]

Table 1: Mass Spectrometry Data for 5-Phenylundecane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1205318?utm_src=pdf-interest
https://www.benchchem.com/product/b1205318?utm_src=pdf-body
https://www.benchchem.com/product/b1205318
https://www.benchchem.com/product/b1205318?utm_src=pdf-body
https://www.benchchem.com/product/b1205318?utm_src=pdf-body
https://www.benchchem.com/product/b1205318
https://pubchem.ncbi.nlm.nih.gov/compound/5-Phenylundecane
https://cymitquimica.com/products/04-C16075700/5-phenylundecane/
https://www.benchchem.com/product/b1205318
https://www.benchchem.com/product/b1205318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Proposed Fragment

232 ~5 [M]⁺ (Molecular Ion)

155 99.99 [M - C₅H₁₁]⁺

147 19.19

105 ~15 [C₈H₉]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 ~5 [C₆H₅]⁺ (Phenyl cation)

Data sourced from PubChem and presented as representative values.[2] The fragmentation

pattern for phenylalkanes often includes a prominent peak corresponding to the tropylium ion

(m/z 91), formed by benzylic cleavage and rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of hydrogen (¹H NMR) and

carbon (¹³C NMR) atoms.[1]

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-phenylundecane, characteristic signals are expected for the

aromatic protons of the phenyl ring, typically appearing as a multiplet in the range of 7.0-7.5

ppm.[1] The benzylic proton, the proton on the carbon directly attached to the phenyl group,

would also have a distinct chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for 5-Phenylundecane
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 - 7.35 m 2H Ar-H (meta)

~ 7.15 - 7.25 m 3H Ar-H (ortho, para)

~ 2.60 p 1H CH-Ph

~ 1.55 - 1.65 m 2H
CH₂ adjacent to CH-

Ph

~ 1.20 - 1.40 m 12H (CH₂)₆

~ 0.85 - 0.95 t 6H CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 5-Phenylundecane

Chemical Shift (δ, ppm) Assignment

~ 145 C (quaternary, aromatic)

~ 128 CH (aromatic)

~ 126 CH (aromatic)

~ 45 CH-Ph

~ 35 CH₂ adjacent to CH-Ph

~ 32 CH₂

~ 29 CH₂

~ 27 CH₂

~ 23 CH₂

~ 14 CH₃
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 5-Phenylundecane

Wavenumber (cm⁻¹) Vibration Type Functional Group

3000 - 3100 C-H Stretch Aromatic C-H

2850 - 3000 C-H Stretch Aliphatic C-H

1600, 1495, 1450 C=C Stretch Aromatic Ring

700 - 750 C-H Out-of-plane Bend Monosubstituted Benzene

These values are based on typical spectral characteristics for similar compounds.[1]

Experimental Protocols
The acquisition of spectroscopic data for 5-phenylundecane follows standard analytical

procedures.

Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a gas

chromatograph, where it is vaporized and separated based on its boiling point and

interaction with the stationary phase of the column.[1] The separated components then enter

the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-

charge ratios are detected to produce a mass spectrum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H).[4] The

sample is dissolved in a deuterated solvent, and chemical shifts are reported in parts per

million (ppm) relative to an internal standard.[4][5]

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared

(FT-IR) spectrometer.[4] The sample can be analyzed as a thin film, in a solution, or as a KBr

pellet.[4]
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Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and structural confirmation of 5-phenylundecane.

Caption: Workflow for the spectroscopic analysis of 5-Phenylundecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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